5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 913983-17-2
VCID: VC2287450
InChI: InChI=1S/C10H12N2O2/c1-13-10(14-2)8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,1-2H3,(H,11,12)
SMILES: COC(C1=CN=C2C(=C1)C=CN2)OC
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

CAS No.: 913983-17-2

Cat. No.: VC2287450

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine - 913983-17-2

Specification

CAS No. 913983-17-2
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C10H12N2O2/c1-13-10(14-2)8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,1-2H3,(H,11,12)
Standard InChI Key ACLBNCNOVBNVSE-UHFFFAOYSA-N
SMILES COC(C1=CN=C2C(=C1)C=CN2)OC
Canonical SMILES COC(C1=CN=C2C(=C1)C=CN2)OC

Introduction

Chemical Structure and Properties

Basic Identification

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused ring system consisting of pyrrole and pyridine components, with a dimethoxymethyl group substituent at position 5. This structural arrangement contributes to its unique chemical properties and potential reactivity patterns.

PropertyValue
CAS Number913983-17-2
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
MDL NumberMFCD08741524
Standard Purity97%

The compound features a pyrrolopyridine core structure with the characteristic 1H-pyrrolo[2,3-b]pyridine arrangement, which forms the basic scaffold found in multiple biologically relevant compounds . The dimethoxymethyl group at position 5 introduces potential for hydrogen bonding and modified lipophilicity compared to other pyrrolopyridine derivatives.

Structural Comparison

While limited direct research exists on 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, examining structurally related compounds provides contextual understanding. A closely related compound, 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine, differs by having a chlorine atom at position 5 and the dimethoxymethyl group at position 4 . These structural differences likely impact reactivity profiles, binding properties, and potential applications in chemical synthesis or pharmaceutical development.

Physical Properties

Based on its structural characteristics, 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is expected to be a solid at room temperature. The dimethoxymethyl group likely enhances its solubility in organic solvents compared to unsubstituted pyrrolopyridines, while the nitrogen atoms in the heterocyclic system provide opportunities for hydrogen bonding, potentially affecting its solubility in protic solvents .

Chemical Reactivity and Stability

Reactive Sites

Based on the structural characteristics of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine:

  • The pyrrole NH group serves as a potential hydrogen bond donor and site for electrophilic substitution

  • The dimethoxymethyl group represents a protected aldehyde functionality, potentially convertible to other functional groups under appropriate conditions

  • The pyrrolopyridine scaffold contains several positions susceptible to electrophilic or nucleophilic attack

Studies on related compounds indicate that unsubstituted positions on the pyrrolopyridine core can undergo oxidation or electrophilic substitution. For example, research on compound 8 (a 1H-pyrrolo[3,2-c]pyridine derivative) demonstrated that solutions underwent slow air oxidation across the double bond between positions C-2 and C-3, suggesting potential instability at these positions in similar structures .

Structure-Based Applications

Role in Chemical Libraries

Compounds like 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine often serve important functions in chemical libraries used for drug discovery and development. The pyrrolopyridine scaffold has demonstrated utility in kinase-focused libraries, as evidenced by the discovery of selective MPS1 inhibitors through high-throughput screening approaches .

The dimethoxymethyl functionality potentially serves as:

  • A masked aldehyde group for further derivatization

  • A handle for introducing structural diversity

  • A moiety that can influence pharmacokinetic properties in potential drug candidates

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